2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)
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Overview
Description
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of two hydroxyl groups and an azanediylbis(methylene) linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) typically involves the reaction of 2-ethylpropane-1,3-diol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-ethylpropane-1,3-diol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and azanediylbis(methylene) linkage play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene) Bis(2-Methoxyphenol)
Uniqueness
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and an azanediylbis(methylene) linkage allows for diverse reactivity and applications compared to similar compounds .
Properties
CAS No. |
40509-08-8 |
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Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-[[2,2-bis(hydroxymethyl)butylamino]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C12H27NO4/c1-3-11(7-14,8-15)5-13-6-12(4-2,9-16)10-17/h13-17H,3-10H2,1-2H3 |
InChI Key |
ONXNWJGTULPYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC(CC)(CO)CO)(CO)CO |
Origin of Product |
United States |
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